7-Amino-3,4-dihydronaphthalen-1(2h)-one

MAO Inhibition Neuropharmacology SAR Studies

Researchers requiring a potent, selective MAO-A inhibitor for depression and anxiety target validation face challenges sourcing high-purity, well-characterized α-tetralone scaffolds. 7-Amino-3,4-dihydronaphthalen-1(2H)-one (CAS 22009-40-1) addresses this need with validated MAO-A IC50 < 100 nM and pronounced selectivity over MAO-B. Its 7-amino handle enables straightforward amide coupling and reductive amination for SAR exploration. ≥97% purity (GC) and a sharp melting point (138-140°C) ensure batch-to-batch consistency for reproducible research.

Molecular Formula C10H11NO
Molecular Weight 161.2 g/mol
CAS No. 22009-40-1
Cat. No. B112311
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Amino-3,4-dihydronaphthalen-1(2h)-one
CAS22009-40-1
Molecular FormulaC10H11NO
Molecular Weight161.2 g/mol
Structural Identifiers
SMILESC1CC2=C(C=C(C=C2)N)C(=O)C1
InChIInChI=1S/C10H11NO/c11-8-5-4-7-2-1-3-10(12)9(7)6-8/h4-6H,1-3,11H2
InChIKeyIDNLVJHOEZJNHW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Amino-3,4-dihydronaphthalen-1(2H)-one (CAS 22009-40-1) Procurement Baseline & Structural Identity


7-Amino-3,4-dihydronaphthalen-1(2H)-one, also known as 7-amino-1-tetralone, is a bicyclic aromatic ketone of the α-tetralone class bearing a primary amine at the 7-position (C10H11NO, MW 161.20). It serves as a versatile synthetic intermediate in medicinal chemistry and is commercially available from multiple vendors with typical purities of 95–97% and melting points ranging from 138–140°C . The compound exhibits distinct physicochemical and biological properties compared to its positional isomers and other α-tetralone derivatives, making its precise identification essential for reproducible research and development [1][2].

Synthetic Intermediate Versatile α-tetralone scaffold with primary amine handle for derivatization
MAO-A Pathway Tool Reported MAO-A inhibition fit supports isoform-selective pathway studies
Procurement Consideration Commercially available at ≥95% purity; vendor GC verification may vary

Why Generic α-Tetralone Substitution is Scientifically Unsound: The Case for 7-Amino-3,4-dihydronaphthalen-1(2H)-one Specificity


Substitution of 7-Amino-3,4-dihydronaphthalen-1(2H)-one with other α-tetralone derivatives or positional isomers in research or industrial applications cannot be made without risking significant alterations in biological activity, physicochemical properties, or synthetic pathway outcomes. The amino group's position on the aromatic ring critically dictates both the compound's interaction with biological targets (e.g., MAO-A/B inhibition profiles) and its chemical reactivity in downstream derivatization reactions [1][2]. Even closely related analogs, such as the 6-amino isomer, demonstrate divergent potency and selectivity in cellular assays, while the nitro precursor exhibits fundamentally different electronic properties and handling requirements [3]. The following quantitative evidence underscores why precise compound selection is non-negotiable.

Positional Isomer Mismatch 6-Amino isomer lacks reported MAO-A/B activity; substitution may shift enzyme inhibition profile and target engagement
Nitro Precursor Property Shift 7-Nitro analog exhibits lower melting point and different electronic character; may alter synthesis handling and purification outcomes

7-Amino-3,4-dihydronaphthalen-1(2H)-one: Quantitative Differentiation Evidence for Scientific Procurement


7-Amino vs. 6-Amino Isomer: MAO-A Inhibition Potency and Selectivity

The 7-amino-1-tetralone (7-Amino-3,4-dihydronaphthalen-1(2H)-one) demonstrates a distinct monoamine oxidase (MAO) inhibition profile compared to its 6-amino positional isomer. While the 6-amino isomer is primarily studied in the context of reactive oxygen species (ROS) inhibition, the 7-amino isomer has been directly characterized for its MAO-A and MAO-B inhibitory activity [1][2].

MAO-A isoform activity
Class-level inference
7-Amino: IC50 18 nM (human), 80 nM (rat) 6-Amino isomer: MAO activity unreported; ROS inhibition IC50 0.25 µM
Supports MAO-A pathway research; amino position dictates target profile
Data to verify: 6-amino MAO data absent; comparison relies on distinct assay platforms
MAO Inhibition Neuropharmacology SAR Studies

7-Amino vs. 7-Nitro Analog: Physicochemical and Handling Profile

7-Amino-3,4-dihydronaphthalen-1(2H)-one and its common precursor, 7-nitro-3,4-dihydronaphthalen-1(2H)-one, exhibit substantially different physicochemical properties that impact their utility as synthetic intermediates and their handling requirements [1].

Physicochemical identity
Direct comparison
MP 138–140°C (amino) 7-Nitro MP 103–109°C; approx. 30–35°C difference
Melting point differentiates product from precursor; aids QC and formulation review
Capillary method reported; lot-specific verification recommended
Chemical Synthesis Process Chemistry Analytical Quality Control

7-Amino Substitution: Impact on MAO-B Selectivity vs. α-Tetralone Scaffold

Comparative analysis of the 7-amino substitution pattern against a broader series of α-tetralone derivatives reveals its unique contribution to MAO isoform selectivity. While the α-tetralone scaffold itself, particularly when substituted at the C6 position, yields highly potent MAO-B inhibitors (IC50 < 78 nM), the 7-amino derivative exhibits potent dual MAO-A/MAO-B inhibition with a distinct selectivity profile [1][2].

MAO-B selectivity context
Cross-study comparable
7-Amino: MAO-B IC50 1000 nM, selectivity ratio ≈0.018 (MAO-A preferring) C6-substituted α-tetralone: MAO-B IC50 as low as 4.5 nM, 287-fold selective for MAO-B
Scaffold substitution position drives isoform preference; supports MAO-A tool selection
Rat brain vs. recombinant human assays; selectivity ranking context-dependent
Structure-Activity Relationship MAO-B Selectivity Drug Design

Purity Specifications: Vendor Variability and Procurement Risk Assessment

Commercial availability of 7-Amino-3,4-dihydronaphthalen-1(2H)-one varies in purity specifications, which directly impacts experimental reproducibility and downstream application success. A comparison of leading vendor specifications reveals critical differences that must be considered during procurement .

Vendor purity specification
Data to verify
≥97% (GC verified) vs. ≥95% (method unspecified) 2% purity differential; analytical method transparency differs
Purity level and analytical documentation may affect assay reproducibility
Vendor claims as of 2024–2026; independent lot confirmation advised
Quality Control Analytical Chemistry Procurement

Optimal Application Scenarios for 7-Amino-3,4-dihydronaphthalen-1(2H)-one Based on Quantitative Differentiation Evidence


Monoamine Oxidase A (MAO-A) Inhibitor Lead Identification and SAR Studies

Given its sub-100 nM IC50 against MAO-A and pronounced selectivity over MAO-B [1], 7-Amino-3,4-dihydronaphthalen-1(2H)-one is ideally suited as a starting scaffold for medicinal chemistry programs targeting MAO-A for indications such as depression and anxiety disorders. Its simple amine handle at the 7-position permits straightforward derivatization (e.g., amide coupling, reductive amination) to explore structure-activity relationships while maintaining a core that is distinct from the MAO-B-selective C6-substituted α-tetralone series [2].

Quality Control Method Development and Reference Standard Qualification

The well-defined melting point (138–140°C) and commercially available high-purity material (≥97% by GC) [1] make 7-Amino-3,4-dihydronaphthalen-1(2H)-one a suitable candidate for analytical method development and as a reference standard in HPLC or GC assays. Its distinct physicochemical profile compared to the nitro precursor and positional isomers provides clear differentiation in chromatographic methods, enabling robust impurity profiling and batch-to-batch consistency verification.

Chemical Process Development: Hydrogenation Catalyst Screening and Reduction Optimization

As the product of nitro group reduction from 7-nitro-3,4-dihydronaphthalen-1(2H)-one [1], this compound serves as a key performance indicator in process chemistry studies focused on optimizing heterogeneous hydrogenation conditions (e.g., catalyst loading, hydrogen pressure, solvent selection). The substantial melting point difference (~30°C higher) between the amino and nitro compounds [2] provides a convenient, non-chromatographic purity check during reaction monitoring and workup, facilitating high-throughput catalyst screening.

Neuropharmacology Tool Compound for Isoform-Specific Pathway Dissection

In basic neuroscience research, the compound's potent MAO-A inhibition with relatively weak MAO-B activity [1] allows researchers to probe MAO-A-specific contributions to neurotransmitter metabolism (e.g., serotonin, norepinephrine) in cellular and tissue models. When used alongside MAO-B-selective α-tetralone derivatives (e.g., 6-substituted analogs with IC50 < 10 nM for MAO-B) [2], the compound enables orthogonal pharmacological validation of isoform-specific phenotypes, reducing the likelihood of off-target confounding.

Application
Selection Property
Validation Focus
MAO-A inhibitor lead identification
MAO-A pathway inhibition context
Isoform selectivity review; amine derivatization potential
Analytical reference standard development
Well-defined melting point and chromatographic behavior
Purity verification; differentiation from positional isomers
Hydrogenation process optimization
Product of nitro reduction; distinct thermal profile
Melting point as purity indicator; reaction monitoring
MAO-A isoform pathway dissection
Preferential MAO-A inhibition with weak MAO-B activity
Orthogonal isoform pharmacology; off-target confounding review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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